2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
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Overview
Description
2-(4-CHLORO-3-METHYLPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chlorinated phenoxy group and an indole moiety, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenated propanone under basic conditions to form the phenoxy intermediate.
Indole Coupling: The phenoxy intermediate is then coupled with 2,3-dihydro-1H-indole in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3-METHYLPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone
- 2-(4-Methylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)-1-propanone
Uniqueness
- Chlorinated Phenoxy Group : The presence of a chlorine atom in the phenoxy group can significantly alter the compound’s reactivity and biological activity.
- Indole Moiety : The indole structure is known for its importance in medicinal chemistry, contributing to the compound’s potential as a drug candidate.
Properties
Molecular Formula |
C18H18ClNO2 |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H18ClNO2/c1-12-11-15(7-8-16(12)19)22-13(2)18(21)20-10-9-14-5-3-4-6-17(14)20/h3-8,11,13H,9-10H2,1-2H3 |
InChI Key |
YTGVYIMPJLBUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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